![molecular formula C52H32O B14116585 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and efficient electron-transporting properties, making it a valuable material for various optoelectronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan typically involves the coupling of anthracene and dibenzofuran moieties. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzofuran derivative with a phenylanthracene boronic acid under specific conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan has several scientific research applications, including:
Organic Electronics: It is widely used in the development of OLEDs due to its excellent electron-transporting properties and thermal stability.
Material Science: The compound is studied for its potential use in other optoelectronic devices, such as organic photovoltaics and field-effect transistors.
Chemical Sensors: Its unique electronic properties make it a candidate for use in chemical sensors and other analytical devices.
Mécanisme D'action
The mechanism by which 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan exerts its effects is primarily related to its electron-transporting properties. The compound facilitates the movement of electrons through its structure, which is crucial for the functioning of OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which play a key role in determining the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b.d]furan (m-PPDF)
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan (p-PPDF)
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan
Uniqueness
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan stands out due to its balanced hole and electron-transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its thermal stability and suitable HOMO and LUMO levels make it a superior choice compared to other similar compounds .
Propriétés
Formule moléculaire |
C52H32O |
|---|---|
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
2,8-bis(10-phenylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C52H32O/c1-3-15-33(16-4-1)49-37-19-7-11-23-41(37)51(42-24-12-8-20-38(42)49)35-27-29-47-45(31-35)46-32-36(28-30-48(46)53-47)52-43-25-13-9-21-39(43)50(34-17-5-2-6-18-34)40-22-10-14-26-44(40)52/h1-32H |
Clé InChI |
WQWCSQJVTJQLMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=C6C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
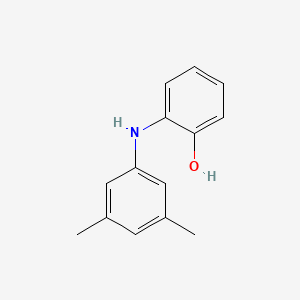
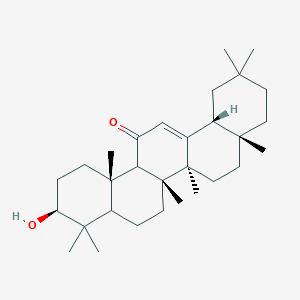
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
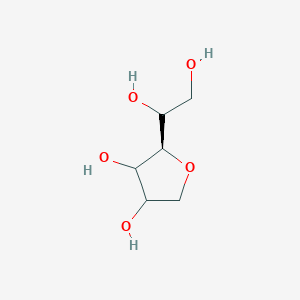
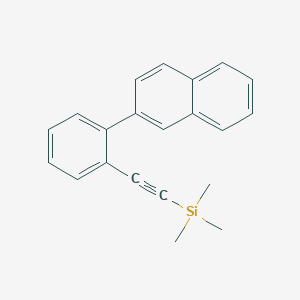
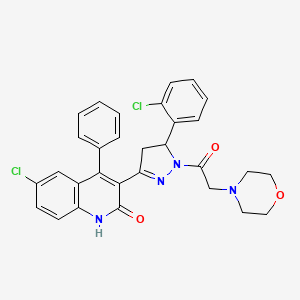
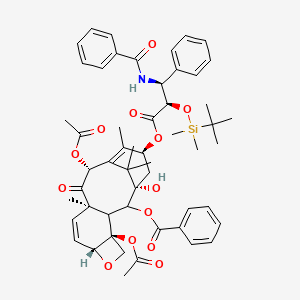
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
